molecular formula C9H9N3O2 B032161 2,3-Dimethyl-6-nitro-2H-indazole CAS No. 444731-73-1

2,3-Dimethyl-6-nitro-2H-indazole

Cat. No.: B032161
CAS No.: 444731-73-1
M. Wt: 191.19 g/mol
InChI Key: JHGRUPGVUMAQQU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitro-2H-indazole is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Applications in Anti-Tumor Activity :

    • 2,3-Dimethyl-6-nitro-2H-indazole is a key intermediate in a novel angiogenesis inhibitor demonstrating potent anti-tumor activity and low toxicity (Wu Zhongshi, 2010).
  • Inhibitors of Nitric Oxide Synthase :

    • Derivatives like 3-bromo 7-nitro indazole and 2,7-dinitro indazole are potent inhibitors of nitric oxide synthase enzyme activity, valuable for studying nitric oxide's biological properties (P. Bland-Ward & P. Moore, 1995).
  • Synthesis Techniques :

    • Studies have presented efficient one-pot synthesis methods for 2H-indazoles and various alkylation methods for modifying 2-aryl-2H-indazoles, expanding the potential for drug modification and other applications (N. Genung et al., 2014; Chunhua Ma et al., 2021).
  • Structural Studies :

    • The crystal structure of this compound shows a nearly planar indazole ring system with certain molecular interactions, which is vital for understanding its reactivity and interactions (Yan Chen et al., 2009).
  • Antibacterial and Antiproliferative Activity :

    • New derivatives of this compound have shown antiproliferative and antibacterial activities, suggesting its use in treating certain diseases (Viviana Cuartas et al., 2019).

Safety and Hazards

When handling 2,3-Dimethyl-6-nitro-2H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

2,3-Dimethyl-6-nitro-2H-indazole is an advanced intermediate of Pazopanib, which is an oral angiogenesis inhibitor targeting VEGFR and PDGFR . This suggests that it may have potential applications in the development of new drugs for cancer treatment.

Properties

IUPAC Name

2,3-dimethyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)10-11(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGRUPGVUMAQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440323
Record name 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444731-73-1
Record name 2,3-Dimethyl-6-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444731-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indazole, 2,3-dimethyl-6-nitro
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Record name 2,3-Dimethyl-6-nitroindazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 18.5 g (0.11 mol) of 3-methyl-6-nitro-1H-indazole in 350 ml acetone, at room temperature, was added 20 g (0.14 mol) of trimethyloxonium tetraflouroborate. After the solution was allowed to stir under argon for 3 hours, the solvent was removed under reduced pressure. To the resulting solid was added saturated aqueous NaHCO3 (600 ml) and a 4:1 mixture of chloroform-isopropanol (200 ml), and the mixture was agitated and the layers were separated. The aqueous phase was washed with additional chloroform: isopropanol (4×200 ml) and the combined organic phase was dried (Na2SO4). Filtration and removal of solvent gave a tan solid. The solid was washed with ether (200 ml) to afford 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid (15.85 g, 73%). 1H NMR (300 MHz, d6DMSO) δ 8.51 (s, 1H), 7.94 (d, J=9.1 Hz, 1H), 7.73 (d, J=8.9 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H). MS (ES+, m/z) 192 (M+H).
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18.5 g
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20 g
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350 mL
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Synthesis routes and methods III

Procedure details

3-methyl-6-nitro-2H-indazole (0.85 g, 5 mmol, 1 equiv) was dissolved in DMSO (4 ml) and treated with sulphuric acid (0.26 ml, 5 mmol, 1 equiv) to yield a thick slurry that was treated with dimethylsulfate (1.36 ml, 14 mmol, 2.8 equiv). The reaction mixture was heated to 50° C. under nitrogen for 72 hrs. The reaction mixture was cooled down to room temperature and treated with a saturated solution of sodium bicarbonate (10 ml). The reaction mixture was extracted with DCM (2×20 ml). The organic layers were washed with water (20 ml). Propanol was added and the organic layers were evaporated under vacuum to yield a solid which was filtered and washed with heptane (5 ml). The desired compound was collected as a brown solid (0.48 g, 50%).
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2,3-Dimethyl-6-nitro-2H-indazole and how do these influence its crystal structure?

A: this compound features a planar indazole ring system with a nitro group attached. [] This planarity is significant as it allows for efficient π–π stacking interactions between adjacent molecules in the crystal lattice. [] Furthermore, the presence of C-H⋯O hydrogen bonding interactions generates centrosymmetric dimers, further stabilizing the crystal structure. [] These intermolecular interactions are crucial for understanding the compound's physical properties and potential applications.

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